molecular formula C20H23N3O5 B2987350 (4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone CAS No. 2034317-80-9

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

Cat. No. B2987350
CAS RN: 2034317-80-9
M. Wt: 385.42
InChI Key: BFNXMQNPQGTYJI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound can be determined using various spectroscopic techniques such as NMR . The molecular weight of the compound is 385.42.

Scientific Research Applications

Heterocyclic Core in Medicinal Chemistry

Research has shown that compounds with a heterocyclic core, similar to the one , exhibit significant biological activity. For example, a study on heterocyclic replacements of the central phenyl core in diamine-based histamine H3 receptor antagonists highlighted the synthesis and screening of small molecules with diverse central hetero-aromatic linkers, demonstrating their potential as high-affinity, selective antagonists that can cross the blood-brain barrier (Swanson et al., 2009). This illustrates the utility of complex heterocyclic structures in developing therapeutic agents with targeted biological activities.

Antipsychotic Potential and Neuroleptic Drugs

Another study focused on the synthesis and evaluation of novel conformationally restricted butyrophenones as antipsychotic agents. These compounds, including various piperazine and pyridine derivatives, showed promising affinity for dopamine and serotonin receptors, indicating their potential as neuroleptic drugs (Raviña et al., 2000). This underscores the significance of incorporating furan and pyridine units into molecules for psychiatric medication development.

Anti-inflammatory and Antibacterial Agents

Research on novel pyrazoline derivatives, including structures akin to the compound of interest, demonstrated their efficacy as anti-inflammatory and antibacterial agents. These studies highlight the importance of such compounds in developing new therapeutic options for treating inflammation and bacterial infections (Ravula et al., 2016).

Marine-Derived Alkaloids and Antiviral Properties

A study on alkaloids from the mangrove-derived actinomycete Jishengella endophytica uncovered new compounds with potent activity against the influenza A virus subtype H1N1, showcasing the potential of heterocyclic compounds in antiviral drug discovery (Wang et al., 2014).

Corrosion Inhibition in Acidic Medium

Research on organic inhibitors for the corrosion of mild steel in acidic media has identified compounds with furan-2-yl and piperazin-1-yl groups as effective corrosion inhibitors. These findings contribute to the development of safer and more efficient corrosion protection strategies for industrial applications (Singaravelu et al., 2022).

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the piperazine class of molecules , which are known to interact with a variety of targets, including G protein-coupled receptors, ion channels, and enzymes.

Mode of Action

Piperazine derivatives have been shown to exhibit a wide range of biological activities, including anti-tubercular and antiviral effects . These activities are likely due to the interaction of the piperazine ring with biological targets, leading to changes in cellular function.

Biochemical Pathways

Without specific experimental data, it’s challenging to determine the exact biochemical pathways affected by this compound. Given the broad range of biological activities exhibited by piperazine derivatives , it’s likely that multiple pathways could be affected.

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Given the biological activities exhibited by other piperazine derivatives , it’s likely that this compound could have significant effects at the molecular and cellular levels.

properties

IUPAC Name

[4-(furan-2-carbonyl)piperazin-1-yl]-[2-(oxan-4-yloxy)pyridin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5/c24-19(15-3-6-21-18(14-15)28-16-4-12-26-13-5-16)22-7-9-23(10-8-22)20(25)17-2-1-11-27-17/h1-3,6,11,14,16H,4-5,7-10,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFNXMQNPQGTYJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1OC2=NC=CC(=C2)C(=O)N3CCN(CC3)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(furan-2-carbonyl)piperazin-1-yl)(2-((tetrahydro-2H-pyran-4-yl)oxy)pyridin-4-yl)methanone

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